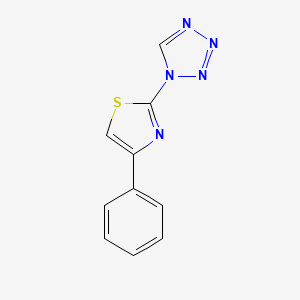

1-(4-phenyl-1,3-thiazol-2-yl)-1H-tetrazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(4-phenyl-1,3-thiazol-2-yl)-1H-tetrazole is a multi-heterocyclic compound that has been the subject of various studies focusing on its synthesis, molecular structure, chemical reactions, and physical and chemical properties.

Synthesis Analysis

The synthesis of similar tetrazole compounds often involves reactions with specific reagents under controlled conditions. For example, the synthesis of 3-(4-(tetrazol-1-yl)phenyl)-5-phenyl-1H-pyrazoles was achieved using a reaction with (E)-1-(4-(1H-tetrazol-1-yl)phenyl)-3-arylprop-2-en-1-one and hydrazine hydrate in the presence of acetic acid (Dhevaraj, Gopalakrishnan & Pazhamalai, 2019).

Molecular Structure Analysis

The molecular structure of tetrazole compounds can be determined using techniques like X-ray crystallography. For instance, the molecular structure of 1-[4-(2-chloroethoxy)phenyl]-5-[4-(methylsulfonyl)phenyl]-1H-tetrazole was determined using this technique, highlighting its crystal structure in the monoclinic space group P21/c (Al-Hourani et al., 2020).

Chemical Reactions and Properties

Tetrazole derivatives can undergo various chemical reactions, leading to a range of properties. For example, a study on 1-substituted 1H-1,2,3,4-tetrazole compounds revealed their phytocidal activity (Su, Hong, Shan & Zhang, 2006).

Physical Properties Analysis

The physical properties of these compounds, such as geometry, electronic properties, and hyperpolarizability, can be calculated using density functional theory (DFT) (Dhevaraj, Gopalakrishnan & Pazhamalai, 2019).

Chemical Properties Analysis

The chemical properties, including molecular electrostatic potential, thermodynamic properties, and electron donor-acceptor characteristics, can also be explored through computational studies and molecular docking (Dhevaraj, Gopalakrishnan & Pazhamalai, 2019).

科学的研究の応用

Markovnikov-Selective Formal Hydroamination

- Regioselective Formal Hydroamination of Styrenes : A study by Savolainen, Han, and Wu (2014) explored the use of 1-phenyl-1H-tetrazole-5-thiol in a Markovnikov-selective formal hydroamination of styrenes. This process creates tetrazolothione moieties in an atom-economic manner and may involve hydrothiolation followed by rearrangement to hydroamination products (Savolainen, Han, & Wu, 2014).

Synthesis and Characterization in Medicinal Chemistry

- Multi-Heterocyclic Anti-Bacterial Drugs Synthesis : Dhevaraj, Gopalakrishnan, and Pazhamalai (2019) synthesized a series of multi-heterocyclic anti-bacterial drugs using 1-(4-(1H-tetrazol-1-yl)phenyl)-3-arylprop-2-en-1-one. These compounds were evaluated for their antibacterial properties and also underwent molecular docking studies (Dhevaraj, Gopalakrishnan, & Pazhamalai, 2019).

Metal Complexes in Antibacterial Activity

- Metal Complexes with Schiff Base : Yousif et al. (2017) prepared metal complex derivatives of 1,3,4-thiadiazole, demonstrating moderate antibacterial activity against tested bacterial strains (Yousif et al., 2017).

Chemical Synthesis and Analysis

- Synthesis of 1,3,4-Thiadiazolines : Araki, Goto, and Butsugan (1988) synthesized 4-phenyl-2-phenylazo-2,3-dihydro-1,3,4-thiadiazoles from 2,3-diphenyltetrazolium-5-thiolate. They proposed a mechanism involving 1,5-dipolar ring closure of intermediate mesoionic (tetrazolio)thio ylides (Araki, Goto, & Butsugan, 1988).

Anti-Corrosive Applications

- Anti-Corrosive Behavior on Cu Surface : Bourzi et al. (2020) investigated four tetrazole derivatives, including 1-phenyl-1,2,3,4-tetrazole, as corrosion inhibitors on Cu surfaces in acidic media. Their study included density functional theory calculations and Monte Carlo simulations (Bourzi et al., 2020).

Phytocidal Activity

- Synthesis of 1-Substituted 1H-1,2,3,4-Tetrazoles with Phytocidal Activity : Su, Hong, Shan, and Zhang (2006) synthesized a series of 1-substituted 1H-1,2,3,4-tetrazole compounds that showed strong phytocidal activity (Su, Hong, Shan, & Zhang, 2006).

Crystal Structure and Chemical Analysis

- Crystal Structure of Triphenyl(5-mercapto-1-phenyl-1,2,3,4-tetrazolato)tin(IV) : Bravo et al. (1994) prepared and analyzed the crystal structure of a tin compound with a tetrazole derivative, providing insights into its molecular interactions and structure (Bravo et al., 1994).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

4-phenyl-2-(tetrazol-1-yl)-1,3-thiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N5S/c1-2-4-8(5-3-1)9-6-16-10(12-9)15-7-11-13-14-15/h1-7H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOQYFXSZGBJAJZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CSC(=N2)N3C=NN=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Phenyl-thiazol-2-yl)-1H-tetrazole | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-isopropyl-2-(4-{2-[(4-methylphenyl)sulfonyl]carbonohydrazonoyl}phenoxy)acetamide](/img/structure/B5572657.png)

![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-3-methoxybenzamide](/img/structure/B5572659.png)

![2-(2-nitrophenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5572672.png)

![N-[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]-2-thiophenecarboxamide](/img/structure/B5572681.png)

![N-(4-methylphenyl)-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5572693.png)

![3-{[{[(4-chlorophenyl)sulfonyl]imino}(phenyl)methyl]amino}benzoic acid](/img/structure/B5572703.png)

![(1S*,5R*)-3-(6-methyl-2-propyl-4-pyrimidinyl)-6-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5572711.png)

![4-methyl-N-[2-(trifluoromethyl)phenyl]-1-piperidinecarboxamide](/img/structure/B5572713.png)

![(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(4-chlorophenyl)methanone](/img/structure/B5572719.png)

![ethyl 2-amino-1-cyclopropyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5572730.png)

![2-{[5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-N,N-dimethylacetamide](/img/structure/B5572741.png)